![molecular formula C11H11FO2 B1336853 ethyl (2E)-3-(4-fluorophenyl)acrylate CAS No. 352-03-4](/img/structure/B1336853.png)
ethyl (2E)-3-(4-fluorophenyl)acrylate
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Overview
Description
Molecular Structure Analysis
The molecular formula of ethyl (2E)-3-(4-fluorophenyl)acrylate is C11H11FO2 . The molecular weight is 194.20 g/mol . The IUPAC name is ethyl (E)-3-(4-fluorophenyl)prop-2-enoate . The InChI code is 1S/C11H11FO2/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-8H,2H2,1H3/b8-5+ .
Physical And Chemical Properties Analysis
The computed properties of ethyl (2E)-3-(4-fluorophenyl)acrylate include a molecular weight of 194.20 g/mol , XLogP3 of 3.1 , hydrogen bond donor count of 0 , hydrogen bond acceptor count of 3 , rotatable bond count of 4 , exact mass of 194.07430775 g/mol , monoisotopic mass of 194.07430775 g/mol , and topological polar surface area of 26.3 Ų .
Scientific Research Applications
I have conducted a search for the scientific research applications of “ethyl (2E)-3-(4-fluorophenyl)acrylate”, also known as “Ethyl 3-(4-fluorophenyl)acrylate”. However, the specific details on six to eight unique applications are not readily available in the search results.
One application mentioned is its use as a reactant precursor in condensation reactions for the synthesis of benzimidazoles and perimidines, which may be used as antimalarial treatments .
Safety and Hazards
The safety information for ethyl (2E)-3-(4-fluorophenyl)acrylate indicates that it should be stored at room temperature . The hazard statements include H302-H315-H320-H335 , which correspond to harmful if swallowed, causes skin irritation, causes eye irritation, and may cause respiratory irritation, respectively .
properties
IUPAC Name |
ethyl (E)-3-(4-fluorophenyl)prop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO2/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-8H,2H2,1H3/b8-5+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNAXNPTZJKKUGO-VMPITWQZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=C(C=C1)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=C(C=C1)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (2E)-3-(4-fluorophenyl)acrylate |
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